1-Ethyl-3,3-dimethylpiperazine
Overview
Description
1-Ethyl-3,3-dimethylpiperazine (EDMP) is a heterocyclic organic compound. Its molecular formula is C8H18N2 . The IUPAC name is 3-ethyl-1,3-dimethylpiperazine dihydrochloride .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 142.24 g/mol. The average mass is 142.242 Da and the monoisotopic mass is 142.147003 Da .Scientific Research Applications
Synthesis of Complex Alkaloids
1-Ethyl-3,3-dimethylpiperazine is involved in the synthesis of complex families of natural products such as the dimeric epipolythiodiketopiperazine (ETP) alkaloids. These alkaloids, derived from fungal metabolites, have a broad range of potent biological properties, including antitumor, antiviral, and antibiotic activities. The synthesis of these compounds can lead to insights into their potential as anticancer molecules (Kim & Movassaghi, 2015).
Structural and Spectroscopic Analysis
The molecular structure, hydrogen bonding, and spectroscopic properties of N,N′-dimethylpiperazine betaines, closely related to this compound, have been extensively studied. These studies provide valuable insights into the basicity and molecular interactions of piperazine derivatives, which are crucial in understanding their chemical behavior and potential applications in various fields (Dega-Szafran et al., 2002).
Catalyst in Polyurethane Foam Production
Research has evaluated the suitability of 1,4-dimethylpiperazine, a compound similar to this compound, as a substitute catalyst in polyurethane foam production. This compound showed promising results as a delayed action catalyst, enhancing in-mold flowability and slow cure times, which are important properties in the industrial production of polyurethane foams (Samarappuli & Liyanage, 2018).
Properties
IUPAC Name |
1-ethyl-3,3-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOGIXFAWCTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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